molecular formula C25H24FN3O2 B14135183 (6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid CAS No. 1040689-18-6

(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid

Cat. No.: B14135183
CAS No.: 1040689-18-6
M. Wt: 417.5 g/mol
InChI Key: AFTFCNBTGVJVEX-UHFFFAOYSA-N
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Description

6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid can be compared with other indole derivatives, such as:

The uniqueness of 6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1040689-18-6

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C25H24FN3O2/c26-19-8-9-21-22(15-27-23(21)14-19)24(25(30)31)29-12-10-28(11-13-29)16-18-6-3-5-17-4-1-2-7-20(17)18/h1-9,14-15,24,27H,10-13,16H2,(H,30,31)

InChI Key

AFTFCNBTGVJVEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(C4=CNC5=C4C=CC(=C5)F)C(=O)O

Origin of Product

United States

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